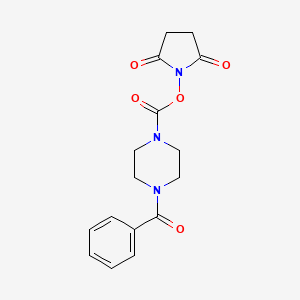
beta-Ethoxyphenethyl alcohol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta-Ethoxyphenethyl alcohol: is an organic compound with the molecular formula C10H14O2. It is a type of phenethyl alcohol where the ethoxy group is attached to the beta position of the phenethyl chain. This compound is known for its pleasant aroma and is often used in the fragrance industry. It is also utilized in various chemical syntheses due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Reduction of Beta-Ethoxyphenylacetaldehyde: One common method involves the reduction of beta-ethoxyphenylacetaldehyde using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions.
Grignard Reaction: Another method involves the Grignard reaction where beta-ethoxybenzyl chloride reacts with magnesium in the presence of dry ether to form the Grignard reagent. This reagent is then reacted with formaldehyde followed by hydrolysis to yield beta-ethoxyphenethyl alcohol.
Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of beta-ethoxyphenylacetaldehyde. This process is carried out under high pressure and temperature conditions using catalysts such as palladium on carbon or platinum oxide.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Beta-ethoxyphenethyl alcohol can undergo oxidation reactions to form beta-ethoxyphenylacetaldehyde or beta-ethoxyphenylacetic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to beta-ethoxyphenethylamine using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in ethanol.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride, followed by reaction with ammonia to form the amine.
Major Products:
Oxidation: Beta-ethoxyphenylacetaldehyde, beta-ethoxyphenylacetic acid.
Reduction: Beta-ethoxyphenethylamine.
Substitution: Beta-ethoxyphenethyl chloride, beta-ethoxyphenethylamine.
Aplicaciones Científicas De Investigación
Chemistry: Beta-ethoxyphenethyl alcohol is used as an intermediate in the synthesis of various organic compounds. It serves as a precursor for the synthesis of beta-ethoxyphenethylamine, which is a valuable compound in medicinal chemistry.
Biology: In biological research, this compound is used to study the effects of phenethyl alcohol derivatives on cellular processes. It is also used in the synthesis of biologically active molecules.
Medicine: The compound is explored for its potential therapeutic properties. Derivatives of this compound are investigated for their antimicrobial and anti-inflammatory activities.
Industry: In the fragrance industry, this compound is used as a fragrance ingredient due to its pleasant aroma. It is also used in the production of flavoring agents.
Mecanismo De Acción
The mechanism of action of beta-ethoxyphenethyl alcohol involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. For instance, it can inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The compound can also interact with cellular membranes, affecting their fluidity and permeability.
Comparación Con Compuestos Similares
Phenethyl alcohol: Similar in structure but lacks the ethoxy group. It is also used in the fragrance industry.
Beta-ethoxyphenylacetaldehyde: An oxidation product of beta-ethoxyphenethyl alcohol.
Beta-ethoxyphenylacetic acid: Another oxidation product with different chemical properties.
Uniqueness: this compound is unique due to the presence of the ethoxy group, which imparts distinct chemical and physical properties. This structural feature makes it more versatile in chemical syntheses and enhances its utility in various applications compared to its analogs.
Propiedades
Número CAS |
36747-96-3 |
|---|---|
Fórmula molecular |
C10H14O2 |
Peso molecular |
166.22 g/mol |
Nombre IUPAC |
1-ethoxy-2-phenylethanol |
InChI |
InChI=1S/C10H14O2/c1-2-12-10(11)8-9-6-4-3-5-7-9/h3-7,10-11H,2,8H2,1H3 |
Clave InChI |
BIAIRQIXOFYRHV-UHFFFAOYSA-N |
SMILES canónico |
CCOC(CC1=CC=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



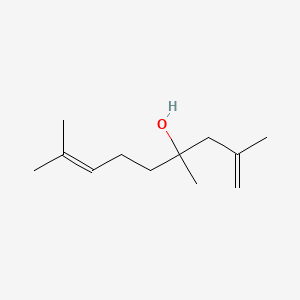
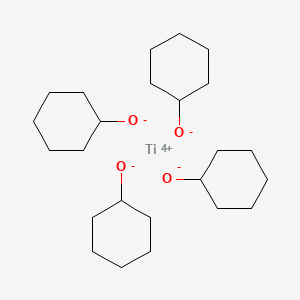
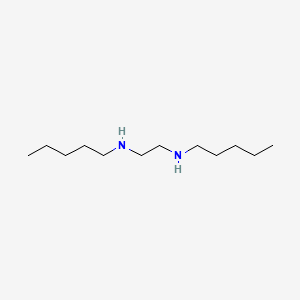
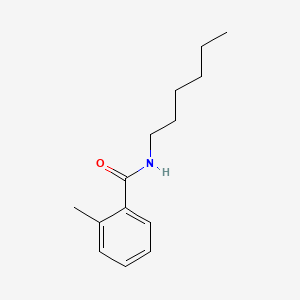
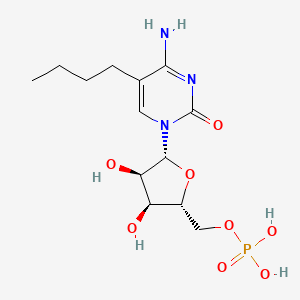
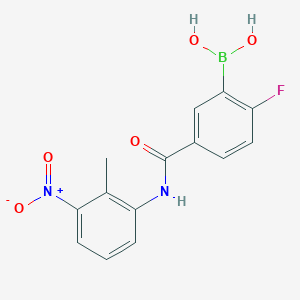

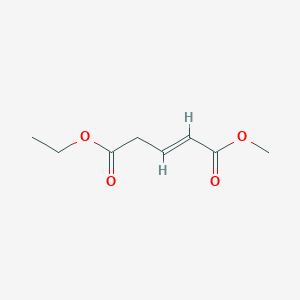
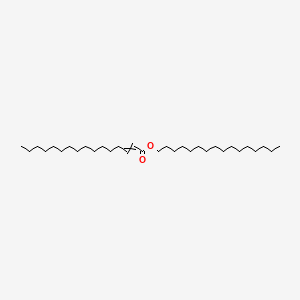
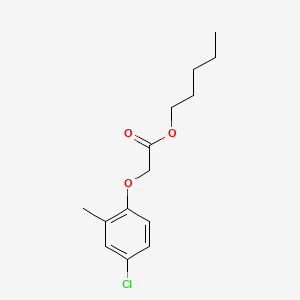

![Methanone, [6-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]-4-pyrimidinyl]-1H-1,2,4-triazol-1-yl-, O-ethyloxime, (Z)-](/img/structure/B12654842.png)
